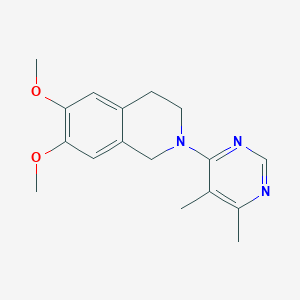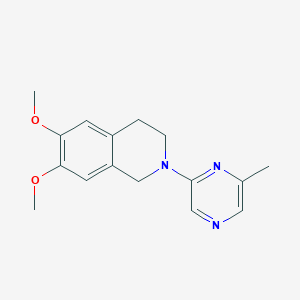![molecular formula C20H29N5S B12237506 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12237506.png)
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopenta[d]pyrimidine core, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl bromide, thiazole-4-carboxaldehyde, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Exhibiting diverse pharmacological activities such as antiviral and anticancer effects.
Uniqueness
1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C20H29N5S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-[[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C20H29N5S/c1-14-21-15(13-26-14)12-24-8-10-25(11-9-24)18-16-6-5-7-17(16)22-19(23-18)20(2,3)4/h13H,5-12H2,1-4H3 |
InChI Key |
BLKURAKRXKOASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B12237423.png)
![2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12237426.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12237427.png)
![4-Methyl-2-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12237435.png)

![N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine](/img/structure/B12237441.png)
![(4,4-Difluoropiperidin-1-yl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)morpholin-2-yl]methanone](/img/structure/B12237443.png)
![[2-(5-Fluoro-6-phenylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12237449.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12237454.png)
![3-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12237456.png)

![3-(4-methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12237463.png)
![4-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12237466.png)

